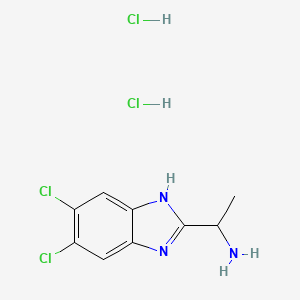

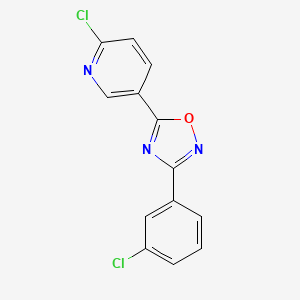

![molecular formula C18H23FN4O2S B2381411 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 862827-24-5](/img/structure/B2381411.png)

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a member of piperazines . The molecular formula is C17H20FN3O2S .

Molecular Structure Analysis

The molecular weight of this compound is 349.4 g/mol . The InChI string is InChI=1S/C17H20FN3O2S/c1-20-10-12-21 (13-11-20)16-6-4-15 (5-7-16)19-24 (22,23)17-8-2-14 (18)3-9-17/h2-9,19H,10-13H2,1H3 . The canonical SMILES is CN1CCN (CC1)C2=CC=C (C=C2)NS (=O) (=O)C3=CC=C (C=C3)F .Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 4 . The topological polar surface area is 61 Ų . The exact mass and monoisotopic mass are both 349.12602622 g/mol .Applications De Recherche Scientifique

Metabolic Pathways and Biotransformation : A study investigated the metabolism of a similar compound, 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, which is a novel 5‐HT7 receptor antagonist with antidepressant-like and anxiolytic properties. The research explored its biotransformation through in vitro microsomal models, microbial models, and in silico predictions. This work is crucial in understanding the compound's metabolic pathways and its potential as a high-clearance agent (Słoczyńska et al., 2018).

Potential in HIV-1 Infection Prevention : Another study focused on methylbenzenesulfonamide derivatives, noting their increasing interest due to active groups like pyridine and benzenesulfonyl. These small molecular antagonists have potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Inhibitors of Kynurenine 3-Hydroxylase : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with benzenesulfonamide moieties, demonstrated their role as high-affinity inhibitors of kynurenine 3-hydroxylase. This is significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Pain Treatment : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to the compound , explored their role as selective cyclooxygenase-2 (COX-2) inhibitors. This research is important for developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Photodynamic Therapy Applications : A 2022 study synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This compound has potential as a photosensitizer in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint to its potential targets .

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may modulate inflammatory pathways

Result of Action

Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may reduce inflammation at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWIUWJALCREIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)